molecular formula C10H10O4 B2473025 Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate CAS No. 20349-86-4

Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate

Cat. No.: B2473025
CAS No.: 20349-86-4
M. Wt: 194.186
InChI Key: BQDNYAUFPBTFRR-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate is an organic compound with the molecular formula C10H10O4 It is a derivative of phenylpropanoic acid and features a hydroxyphenyl group attached to a propanoate moiety

Properties

IUPAC Name

methyl 3-(2-hydroxyphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDNYAUFPBTFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-hydroxyphenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Claisen condensation of methyl acetate with 2-hydroxybenzaldehyde, followed by acidification to yield the desired product. This reaction requires a base such as sodium ethoxide and is conducted under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is performed at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 3-(2-oxophenyl)-3-oxopropanoate.

    Reduction: 3-(2-hydroxyphenyl)-3-hydroxypropanoate.

    Substitution: Various alkyl ethers or esters depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate has been studied for its potential anti-inflammatory and analgesic properties. The hydroxy substitution on the phenyl ring may enhance the compound's polarity, affecting its biological activity positively.

Case Study : A study investigated the compound's ability to inhibit enzymes associated with inflammatory pathways, demonstrating its potential as a lead compound for drug development targeting inflammatory diseases.

Organic Synthesis

The compound serves as an important building block in organic synthesis, facilitating the formation of various derivatives through chemical transformations.

Experimental Procedure : In one experiment, this compound was reacted with Grignard reagents to synthesize new derivatives. The yields were reported to be high, indicating efficient synthetic pathways.

Research indicates that derivatives of this compound exhibit notable biological activities, including antimicrobial properties.

Case Study : A derivative was tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth, suggesting its potential use in developing new antitubercular drugs.

Data Table: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(4-hydroxyphenyl)-3-oxopropanoateHydroxy substitution at para positionDifferent biological activity profile
Ethyl 3-(2-hydroxyphenyl)-3-oxobutanoateContains an ethyl groupEnhanced solubility in organic solvents
Methyl 4-(2-hydroxyphenyl)-4-oxobutanoateDifferent positioning of hydroxy groupPotentially varied reactivity

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the ester group can undergo hydrolysis in vivo, releasing active metabolites that exert pharmacological effects. The compound may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-methoxyphenyl)-3-oxopropanoate: Similar structure but with a methoxy group instead of a hydroxy group.

    Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate: Similar structure but with the hydroxy group in the para position.

Uniqueness

Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate is unique due to the ortho position of the hydroxy group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its para or meta counterparts.

Biological Activity

Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

This compound is characterized by its ester functional group and a hydroxy-substituted phenyl ring. Its molecular formula is C10H12O3C_{10}H_{12}O_3, and it has been identified as a promising candidate for further pharmacological studies due to its structural features that influence its reactivity and biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes critical for microbial survival .

2. Antioxidant Effects

The compound has shown significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals can protect cellular components from oxidative damage, thus contributing to its therapeutic potential in conditions such as cardiovascular diseases and cancer.

3. Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory effects, making it a candidate for developing drugs aimed at treating inflammatory disorders. The hydroxy group on the phenyl ring enhances its interaction with biological macromolecules, potentially modulating inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with various biological targets, influencing their structure and function.
  • Metabolic Conversion : The ester group can undergo hydrolysis in vivo, releasing active metabolites that exert pharmacological effects.
  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, thereby modulating biochemical processes within cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study conducted by researchers evaluated the compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antioxidant Assessment : Another research focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. Results demonstrated that this compound effectively reduced DPPH radicals, indicating strong antioxidant activity.
  • Anti-inflammatory Mechanism Exploration : A recent investigation explored the anti-inflammatory properties of the compound in a murine model of acute inflammation. The study found that treatment with this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 3-(4-methoxyphenyl)-3-oxopropanoateMethoxy-substituted phenyl ringExhibits different reactivity patterns
Ethyl 3-(2-methoxyphenyl)-3-oxobutanoateEthyl group instead of methylEnhanced solubility in organic solvents
Methyl 4-(2-methoxyphenyl)-4-oxobutanoateDifferent positioning of methoxy groupPotentially different biological activity
This compound Hydroxy substitution on phenyl ringIncreased polarity may affect biological activity

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